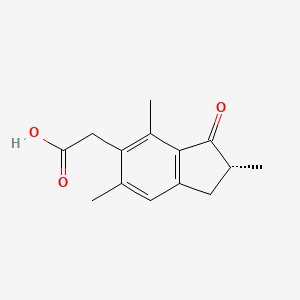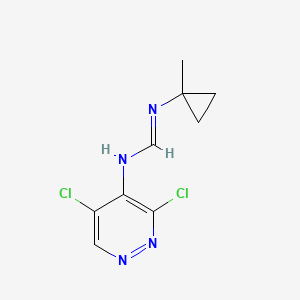
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate is a fluorinated quinoline derivative. Fluorinated quinolines are known for their significant biological activities and have been extensively studied for their applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties that are valuable in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-fluoroquinolin-4-yl) trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a fluorinated quinoline precursor. One common method is the reaction of 6-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (6-fluoroquinolin-4-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
科学的研究の応用
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of (6-fluoroquinolin-4-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit enzymes such as bacterial DNA gyrase, which is essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making these compounds effective antibacterial agents . The exact molecular pathways and targets can vary depending on the specific derivative and its application .
類似化合物との比較
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and levofloxacin.
Other Fluorinated Quinolines: Compounds such as 6-fluoro-4-ethoxyquinolin-2-carboxylic acid and 2-(6-fluoroquinolin-4-yl)-1-alkoxypropan-2-ol have similar structures and applications.
Uniqueness: (6-fluoroquinolin-4-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and properties. This functional group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C10H5F4NO3S |
|---|---|
分子量 |
295.21 g/mol |
IUPAC名 |
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-6-1-2-8-7(5-6)9(3-4-15-8)18-19(16,17)10(12,13)14/h1-5H |
InChIキー |
MHCJCOFQGHLOAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CC(=C2C=C1F)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


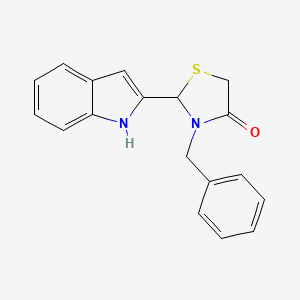
![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
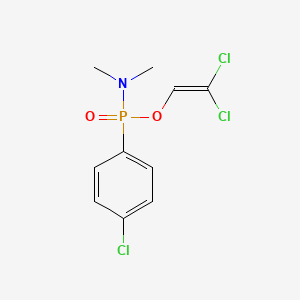

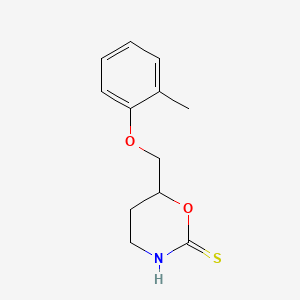
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
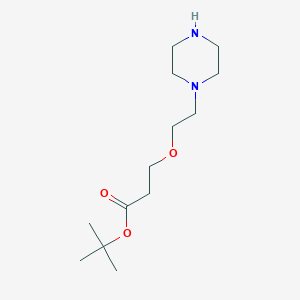
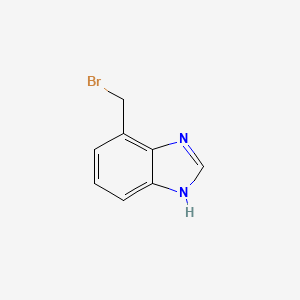
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
